molecular formula C12H13BrFNO B2964780 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide CAS No. 2325319-53-5

2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide

Cat. No. B2964780
CAS RN: 2325319-53-5
M. Wt: 286.144
InChI Key: JXKDPJXPTJDKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide is a chemical compound that belongs to the amide class. It is a synthetic compound that has been widely used in scientific research.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide involves the modulation of GABA receptors. GABA receptors are responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of GABA receptors, 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide can reduce the excitability of neurons, leading to anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide are mainly related to its modulation of GABA receptors. This compound has been reported to increase the binding affinity of GABA to its receptors, leading to increased inhibitory activity in the central nervous system. This can result in reduced seizure activity, decreased anxiety, and improved mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide in lab experiments is its high potency and selectivity for GABA receptors. This compound has been shown to have a high affinity for GABA receptors, which makes it a useful tool for investigating the role of these receptors in neurological disorders. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, further research is needed to determine the safety and toxicity of this compound, which could help to expand its use in lab experiments.

Synthesis Methods

The synthesis method of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide involves the reaction of 2-bromo-4-fluoroaniline with cyclopropylmethylamine, followed by acetylation with acetic anhydride. The resulting compound is then purified using column chromatography. This method has been reported in several scientific publications and has been used to produce high-quality 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide has been widely used in scientific research. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant effects. It has also been found to modulate the activity of GABA receptors, which are important neurotransmitters in the central nervous system. This compound has been used in several studies to investigate the role of GABA receptors in neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-6-10(14)4-3-9(11)5-12(16)15-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDPJXPTJDKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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